molecular formula C16H21NO6S B3561304 ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate

ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate

Cat. No.: B3561304
M. Wt: 355.4 g/mol
InChI Key: PJWQSYOXRDWZNU-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate (hereafter referred to as the target compound) is a sulfonamide derivative featuring a piperidine ring substituted at the 1-position with a 2,3-dihydro-1,4-benzodioxin-6-sulfonyl group and at the 4-position with an ethyl carboxylate ester. The ethyl ester group increases membrane permeability compared to its carboxylic acid analog (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid) .

Properties

IUPAC Name

ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-2-21-16(18)12-5-7-17(8-6-12)24(19,20)13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11-12H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWQSYOXRDWZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with sulfonyl chloride derivatives under alkaline conditions to form the sulfonamide intermediate. This intermediate is further reacted with ethyl 4-piperidinecarboxylate in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives with Sulfonyl Groups

CID55612 and CID55614 (DrugBank)

These piperazine-based compounds share the 2,3-dihydro-1,4-benzodioxin-6-sulfonyl group but differ in their core structure:

  • CID55612 : 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine.
  • CID55614 : 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine.

Key Comparisons :

  • Ring System : Piperidine (6-membered, one nitrogen) in the target compound vs. piperazine (6-membered, two nitrogens) in CID55612/14. Piperazine derivatives may exhibit higher polarity and altered basicity due to the additional nitrogen.
  • Substituents : The target compound’s ethyl carboxylate ester enhances lipophilicity, whereas CID55612/14’s dual sulfonyl groups likely reduce membrane permeability but improve solubility in polar environments.
  • The target compound’s piperidine core may favor interactions with enzymes like thymidine kinase 1 (TK1) or pyruvate kinase M1/2 (PKM) .

Bicyclic Piperidine Derivatives

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate ()

This compound features a bicyclic naphthyridine system fused to a piperidine ring, with a ketone at position 2 and an ethyl carboxylate at position 5.

Key Comparisons :

  • Functional Groups : Both compounds share an ethyl carboxylate, but the ketone in the naphthyridine derivative may participate in covalent binding or metabolic oxidation. The target compound’s sulfonyl group offers stronger hydrogen-bond acceptor capacity.
  • Pharmacokinetics : The bicyclic structure may enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Benzodioxin/Dioxane-Containing Bioactive Compounds

3',4'-(1",4"-Dioxino) Flavone and 3',4'-(2-Hydroxymethyl-1",4"-Dioxino) Flavone ()

These flavones incorporate a 1,4-dioxane ring and exhibit antihepatotoxic activity.

Key Comparisons :

  • Dioxane/Dioxin Role: The 1,4-dioxane ring in these compounds improves stability and bioavailability, similar to the benzodioxin system in the target compound. However, the flavones’ fused dioxane-flavonoid structure enables antioxidant activity, whereas the target compound’s sulfonyl-piperidine motif may target enzymes like TK1 or PKM .
  • Substituent Effects : A hydroxymethyl group on the dioxane ring (in 4g, ) enhances antihepatotoxic activity. The target compound lacks such polar groups, suggesting divergent therapeutic applications.

Sulfonamide-Containing Pharmaceuticals

Apremilast ()

Apremilast (CAS 608141-41-9) is a sulfonamide-based anti-inflammatory drug targeting phosphodiesterase 4 (PDE4).

Key Comparisons :

  • However, apremilast’s isoindole-1,3-dione core and methoxy/ethoxy substituents confer specificity for PDE4 inhibition.
  • Therapeutic Scope : Apremilast is used for psoriasis and arthritis, whereas the target compound’s structural features suggest possible applications in oncology or metabolic disorders .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Targets
Target Compound Piperidine Benzodioxin-sulfonyl, ethyl carboxylate TK1, PKM
CID55612/14 (DrugBank) Piperazine Dual sulfonyl groups Kinases, inflammatory pathways
Ethyl 2-oxodecahydro-1,6-naphthyridine Bicyclic naphthyridine Ketone, ethyl carboxylate Enzymes with hydrophobic pockets
3',4'-(1",4"-Dioxino) Flavone Flavonoid-dioxane Hydroxyl groups Antioxidant enzymes
Apremilast Isoindole-1,3-dione Methoxy/ethoxy phenyl, sulfonamide PDE4

Table 2: Hypothetical Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~367.4 2.8 <0.1 (lipophilic)
CID55612 ~485.5 1.5 0.5 (moderate)
3',4'-(1",4"-Dioxino) Flavone ~312.3 3.2 <0.01
Apremilast 460.5 2.1 0.3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate

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